molecular formula C24H27NO6S B11015679 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate

Cat. No.: B11015679
M. Wt: 457.5 g/mol
InChI Key: OEFVSEILNUEPRT-UHFFFAOYSA-N
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Description

The compound 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is a hybrid molecule featuring two key structural motifs:

  • Chromenone core: A 2H-chromen-2-one (coumarin derivative) substituted with methyl (C-4), propyl (C-3), and a 7-yl ester group.
  • Sulfonamide-linked butanoate ester: A butanoate ester chain terminated with a [(4-methylphenyl)sulfonyl]amino (Tosa) group .

The Tosa group, derived from the (4-methylphenyl)sulfonyl (Tos) moiety, is a common protecting group in organic synthesis, enhancing solubility and modulating reactivity .

Properties

Molecular Formula

C24H27NO6S

Molecular Weight

457.5 g/mol

IUPAC Name

(4-methyl-2-oxo-3-propylchromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate

InChI

InChI=1S/C24H27NO6S/c1-4-6-21-17(3)20-13-10-18(15-22(20)31-24(21)27)30-23(26)7-5-14-25-32(28,29)19-11-8-16(2)9-12-19/h8-13,15,25H,4-7,14H2,1-3H3

InChI Key

OEFVSEILNUEPRT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthetic route for this compound involves the coupling of a chromone derivative with an amino acid derivative. Specific details on the synthetic steps and intermediates are available in research literature .

Reaction Conditions:: The reaction typically occurs under mild conditions, utilizing appropriate catalysts and solvents. The specific conditions may vary depending on the synthetic approach.

Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reaction Types::

    Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the amino group.

    Oxidation and Reduction Reactions: The carbonyl group (oxo) can participate in redox reactions.

Common Reagents and Conditions::

    Nucleophilic Substitution: Amines, alkoxides, or other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents like sodium borohydride (NaBH₄).

Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified side chains.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for designing novel molecules.

    Biology: Investigating biological interactions and potential drug targets.

    Medicine: Exploring its pharmacological properties.

    Industry: Potential use in materials science or organic synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting biological processes.

Comparison with Similar Compounds

Research Findings and Implications

  • Thermal Stability: Tos-containing derivatives typically exhibit higher thermal stability (e.g., 5a’s mp > 220°C) compared to non-sulfonylated coumarins .
  • Bioactivity : Sulfonamide-coumarin hybrids are under investigation for dual anticoagulant and anti-inflammatory effects, leveraging synergies between the two motifs .

Biological Activity

The compound 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate is a synthetic derivative of the coumarin class, known for its diverse biological activities. Coumarins have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H25N1O5SC_{22}H_{25}N_{1}O_{5}S with a molecular weight of 425.51 g/mol. The structure features a coumarin backbone with a sulfonamide side chain, which may contribute to its biological activities.

PropertyValue
Molecular FormulaC22H25N1O5S
Molecular Weight425.51 g/mol
CAS NumberNot specified
InChIKeyNVVUQKBBCMIUSA-UHFFFAOYSA-N

Antimicrobial Activity

Research has indicated that coumarin derivatives exhibit significant antimicrobial properties. A study focusing on similar coumarin compounds reported effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, its structural similarity to known antimicrobial agents suggests potential efficacy.

Antioxidant Properties

Antioxidant activity is a well-documented feature of coumarins. The compound's ability to scavenge free radicals may be attributed to its phenolic structure. In vitro assays have shown that related compounds can effectively reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Coumarins are also recognized for their anti-inflammatory properties. Studies have demonstrated that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . The presence of the sulfonamide group in this compound may enhance its anti-inflammatory potential by modulating immune responses.

Case Studies

  • Study on Antimicrobial Activity :
    A comparative study evaluated the antimicrobial effects of several coumarin derivatives, including those with sulfonamide modifications. Results indicated that compounds with similar structures to This compound displayed promising inhibition against pathogenic bacteria .
  • Research on Antioxidant Effects :
    In a study assessing various coumarins' antioxidant capabilities, derivatives showed significant radical scavenging activity. The study utilized DPPH and ABTS assays to quantify antioxidant potency, suggesting that the compound could possess similar beneficial properties .
  • Inflammation Model Study :
    A recent investigation into the anti-inflammatory effects of coumarin derivatives revealed that certain modifications enhance their ability to inhibit inflammatory pathways. The study concluded that compounds with sulfonamide groups could potentially serve as therapeutic agents in managing inflammatory diseases .

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